molecular formula C10H10FN5O B5720685 N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide

Cat. No. B5720685
M. Wt: 235.22 g/mol
InChI Key: LEMBNMKHUHZURV-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide (ETFB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ETFB is a tetrazole-based compound that possesses a fluorobenzamide moiety. The compound has been synthesized through various methods and has been widely studied for its potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been shown to inhibit the expression of certain pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Furthermore, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide exhibits potent inhibition of certain enzymes and possesses anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutic agents. However, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has some limitations for lab experiments. The compound has not been extensively studied for its toxicity and safety profile, and further research is needed to determine its potential side effects.

Future Directions

There are several future directions for the study of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide. One potential direction is the development of novel therapeutic agents based on the properties of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide. Additionally, further research is needed to determine the toxicity and safety profile of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide. Furthermore, the mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide needs to be further elucidated to fully understand its potential applications in scientific research. Finally, the potential applications of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide in the treatment of various diseases, including cancer and inflammation, need to be further explored.

Synthesis Methods

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide can be synthesized through various methods, including the reaction of 4-fluorobenzoyl chloride with sodium azide, followed by the reaction with ethyl hydrazinecarboxylate. Another method involves the reaction of 4-fluorobenzamide with sodium azide in the presence of copper (II) sulfate pentahydrate, followed by the reaction with ethyl chloroformate. These methods have been optimized to obtain high yields of N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been widely studied for its potential applications in scientific research. The compound has been shown to exhibit potent inhibition of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide has been shown to possess anti-inflammatory and anti-cancer properties. These properties make N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide a potential candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c1-2-16-14-10(13-15-16)12-9(17)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMBNMKHUHZURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide

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